5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired route of synthesis and the available starting materials. Typically, the core structure would be formed first, followed by the addition of the various substituents .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiazole and morpholine rings would introduce rigidity into the structure, while the ethyl and methyl groups would provide some flexibility .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence and position of its functional groups. The benzothiazole and morpholine rings might participate in various reactions, such as electrophilic substitution or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in water .Scientific Research Applications
Benzothiazole Derivatives in Scientific Research
Biological Activities and Medicinal Chemistry : Benzothiazole and its derivatives exhibit a wide range of biological activities, making them significant in medicinal chemistry. They possess antimicrobial, anti-inflammatory, antidiabetic, anti-cancer, and antiviral activities, among others. These compounds are considered vital for new therapeutic agents due to their structural diversity and pharmacological potential (Keri et al., 2015).
Anticancer Agents : The benzothiazole nucleus has been a focus in the development of anticancer agents. Several benzothiazole derivatives have been investigated for their potential in cancer treatment, demonstrating activities against various cancer types. The structural simplicity and synthetic accessibility of benzothiazole derivatives facilitate the development of new antitumor agents (Ahmed et al., 2012).
Neurotropic and Cerebroprotective Properties : Benzothiazole derivatives have shown promise in neuroprotection, indicating potential applications in treating neurodegenerative diseases and improving cerebral circulation. These compounds demonstrate abilities to restore damaged brain structures and possess neurotropic and cerebroprotective properties, suggesting their use in brain health and recovery (Е. А. Tsishba & M. Maksimov, 2022).
Pharmacological Activities : Benzothiazoles are known for their versatile pharmacological activities. They have been explored for antimicrobial, analgesic, anti-inflammatory, and antitubercular properties. This diversity in activity makes benzothiazole derivatives valuable for developing new pharmacological agents (Sumit et al., 2020).
Sorption Properties : Beyond their biological activities, benzothiazole derivatives have also been researched for their sorption properties, indicating their potential application in environmental science and technology. These studies explore the synthesis and application of functional materials based on benzothiazole derivatives for sorption and detoxification processes (P. Cyganowski & D. Jermakowicz-Bartkowiak, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5,7-dimethyl-N-(2-morpholin-4-ylethyl)-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3OS/c1-11-9-12(2)14-13(10-11)17-15(20-14)16-3-4-18-5-7-19-8-6-18/h9-10H,3-8H2,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSQLJPYZCRGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NCCN3CCOCC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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